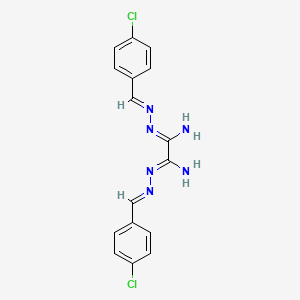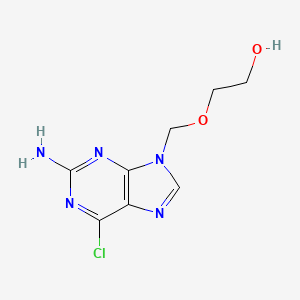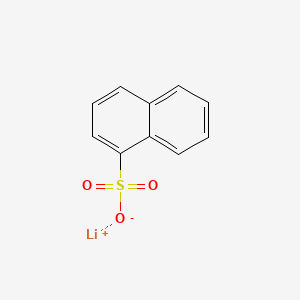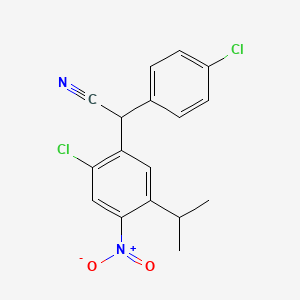
N'(1),N'(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide is a Schiff base compound, characterized by the presence of a double bond between carbon and nitrogen atoms. Schiff bases are widely studied due to their versatile applications in various fields such as chemistry, biology, and industry. This compound, in particular, is known for its potential use in coordination chemistry, catalysis, and as a precursor for various organic syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide typically involves the condensation reaction between ethanediimidohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the desired Schiff base is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of catalysts and advanced purification techniques such as column chromatography may also be integrated into the process to achieve higher efficiency.
化学反应分析
Types of Reactions
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as sodium hydroxide, ammonia; reactions are conducted in polar solvents like water or ethanol at ambient or elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides of the Schiff base.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.
科学研究应用
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, making it a candidate for developing new pharmaceuticals.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. In biological systems, the compound can interact with cellular components such as DNA, proteins, and enzymes, leading to inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
相似化合物的比较
Similar Compounds
- N’-(4-chlorobenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide
- N’-(4-chlorobenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide
- N’-(4-methoxybenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide
Uniqueness
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide stands out due to its specific structural features, such as the presence of two 4-chlorobenzylidene groups and the ethanediimidohydrazide backbone. These structural elements contribute to its unique reactivity and ability to form stable metal complexes, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
6343-05-1 |
|---|---|
分子式 |
C16H14Cl2N6 |
分子量 |
361.2 g/mol |
IUPAC 名称 |
1-N',2-N'-bis[(E)-(4-chlorophenyl)methylideneamino]ethanediimidamide |
InChI |
InChI=1S/C16H14Cl2N6/c17-13-5-1-11(2-6-13)9-21-23-15(19)16(20)24-22-10-12-3-7-14(18)8-4-12/h1-10H,(H2,19,23)(H2,20,24)/b21-9+,22-10+ |
InChI 键 |
XHFZIWQWSZRZCA-VGENTYGXSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/N=C(\N)/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl |
规范 SMILES |
C1=CC(=CC=C1C=NN=C(C(=NN=CC2=CC=C(C=C2)Cl)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)











